8-iso Misoprostol chemical structure and properties
8-iso Misoprostol chemical structure and properties
An In-Depth Technical Guide to 8-iso Misoprostol
Abstract
This technical guide provides a comprehensive overview of 8-iso Misoprostol, a significant stereoisomer and impurity in the synthesis of Misoprostol. As a synthetic analogue of prostaglandin E1 (PGE1), Misoprostol and its related compounds are of critical interest to researchers in pharmacology, drug development, and analytical chemistry.[1][2][3] This document delineates the chemical structure, physicochemical properties, and mechanism of action of 8-iso Misoprostol. Furthermore, it offers detailed experimental protocols for its analytical determination and discusses its stability, which is a crucial consideration in pharmaceutical formulations. This guide is intended to serve as an essential resource for scientists and professionals requiring a deep technical understanding of this compound.
Chemical Identity and Structure
8-iso Misoprostol is a diastereomer of Misoprostol, differing in the stereochemistry at the C-8 position of the cyclopentane ring.[4][5] This subtle structural change can influence its biological activity and necessitates precise analytical methods to distinguish it from the parent compound, particularly in quality control settings.
IUPAC Name: methyl 7-[(1S,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate[6]
Synonyms: 8-Epimisoprostol, 9-oxo-11α,16-dihydroxy-16-methyl-(8β)-prost-13E-en-1-oic acid, methyl ester[5][7][8]
Molecular Formula: C22H38O5[5][6][9]
Molecular Weight: 382.5 g/mol [5][6][9]
The core structure consists of a cyclopentanone ring with two side chains. The stereochemistry at positions 11, 12, and 16 is critical for its prostaglandin-like activity. The "8-iso" or "8-epi" designation indicates that the heptanoate side chain at the C-8 position is in the opposite configuration to that of the primary Misoprostol isomers.[4][5]
Physicochemical Properties
Understanding the physicochemical properties of 8-iso Misoprostol is fundamental for its handling, formulation, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 382.5 g/mol | PubChem[6] |
| Appearance | Viscous liquid/oil | ChemicalBook[10] |
| Solubility | DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | Cayman Chemical[5] |
| pKa | 14.68 (Predicted) | Deranged Physiology[11] |
| XLogP3 | 3.7 | PubChem[6] |
From a practical standpoint, its high solubility in organic solvents like ethanol and DMF facilitates stock solution preparation for in vitro assays and chromatographic analysis. Its limited aqueous solubility at neutral pH is a key consideration for formulation development.
Synthesis and Formation
8-iso Misoprostol is primarily encountered as a process-related impurity during the synthesis of Misoprostol.[5][9] The synthesis of Misoprostol is a multi-step process, often involving a cuprate coupling reaction.[12][13][14][15] During purification steps, particularly chromatographic separation, conditions can inadvertently promote the isomerization (epimerization) at the C-8 position, leading to the formation of 8-iso Misoprostol.[12][13][14][15] The control of reaction and purification conditions, such as temperature and pH, is therefore critical to minimize the level of this impurity.[12][13][14][15] The presence of trace amounts of acid, for instance, has been explored as a means to hinder its formation during chromatographic purification.[12][13][14][15]
Mechanism of Action
As a stereoisomer of Misoprostol, 8-iso Misoprostol is expected to interact with prostanoid receptors, although its specific binding affinities and pharmacological profile have not been extensively published.[5] Misoprostol itself is a non-selective agonist for the prostanoid EP receptor subgroup, mimicking the action of natural prostaglandin E1.[1][5][16] It binds to prostaglandin receptors on various cells, leading to a cascade of downstream effects.
In gastric parietal cells, this interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of the proton pump, thereby decreasing gastric acid secretion.[1][11] In uterine smooth muscle cells, binding to prostaglandin receptors leads to an increase in intracellular calcium, causing muscle contractions.[16]
Caption: Simplified signaling pathway of prostaglandin E1 analogues.
Analytical Methodologies
Accurate quantification of 8-iso Misoprostol, especially in the presence of Misoprostol and other degradation products, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.
Experimental Protocol: Quantification by UHPLC-MS/MS
This protocol provides a robust method for the determination of 8-iso Misoprostol in biological matrices, adapted from forensic toxicological methodologies.[17]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of the biological sample (e.g., plasma, tissue homogenate), add an internal standard. b. Add 500 µL of 0.5 M ammonium chloride solution (pH 3) and vortex.[17] c. Perform liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 10 minutes.[17] d. Centrifuge at 1520 x g for 10 minutes to separate the layers.[17] e. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[17] f. Reconstitute the dried extract in 25-50 µL of the mobile phase for analysis.[17]
2. Chromatographic Conditions:
- System: UHPLC coupled with a triple quadrupole mass spectrometer (QqQ-MS/MS).[17]
- Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[17]
- Column Temperature: 40°C.[17]
- Mobile Phase A: 10 mM ammonium formate / 0.1% formic acid in water.[17]
- Mobile Phase B: 10 mM ammonium formate / 0.1% formic acid in methanol.[17]
- Flow Rate: 0.3 mL/min.[17]
- Gradient: 5% B to 95% B over 7.5 minutes.[17]
3. Mass Spectrometry Detection:
- Mode: Multiple Reaction Monitoring (MRM)
- Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- Transitions: Specific precursor-to-product ion transitions for 8-iso Misoprostol and the internal standard must be determined.
The rationale for using UHPLC-MS/MS is its high sensitivity and selectivity, allowing for detection at picogram levels (LOD: 25 pg/mL) and confident differentiation from structurally similar compounds.[17] The acidic mobile phase modifier (formic acid) aids in the ionization of the analyte for mass spectrometric detection.
Caption: Analytical workflow for 8-iso Misoprostol quantification.
Stability and Degradation
Misoprostol and its isomers are known to be unstable, particularly when exposed to moisture and elevated temperatures.[4][10][18][19][20] The primary degradation pathways for Misoprostol include:
-
Dehydration: Loss of a water molecule to form Misoprostol A.[4][18][21] This reaction is catalyzed by water.[4]
-
Isomerization: Conversion to 8-epimer misoprostol (8-iso Misoprostol) is another degradation pathway, often accelerated by higher temperatures.[4][18]
-
Further Isomerization: Misoprostol A can isomerize to form Misoprostol B.[4][21]
These degradation processes underscore the critical importance of proper storage and packaging. Studies have shown that Misoprostol tablets degrade rapidly when removed from their protective double-aluminum blister packs.[19][20][21] Exposure to ambient humidity can lead to a significant decrease in the active ingredient and an increase in degradation products within 48 hours.[19][21] Therefore, for research and clinical applications, maintaining the integrity of the primary packaging is paramount to ensure the compound's potency and purity.[18][20]
Conclusion
8-iso Misoprostol is a critical compound for consideration in the development, manufacturing, and analysis of Misoprostol-containing pharmaceuticals. Its formation as a synthetic impurity and degradation product necessitates stringent quality control measures. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of this isomer. A thorough understanding of its chemical properties and stability profile is essential for any researcher or professional working with this class of prostaglandin analogues.
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